![molecular formula C14H18N4O2 B5544753 2-[4-(咪唑并[1,2-a]吡啶-6-甲酰基)哌嗪-1-基]乙醇](/img/structure/B5544753.png)

2-[4-(咪唑并[1,2-a]吡啶-6-甲酰基)哌嗪-1-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol, has been achieved through various methods. One notable approach is a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, providing a facile pathway for constructing imidazo[1,2-a]pyridines (Cao et al., 2014).

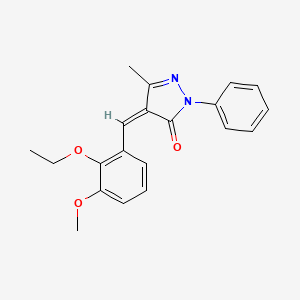

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the imidazo[1,2-a]pyridine core, which can be functionalized at various positions to yield a wide array of derivatives with diverse properties. Studies involving X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry have been pivotal in characterizing these compounds and understanding their structural properties.

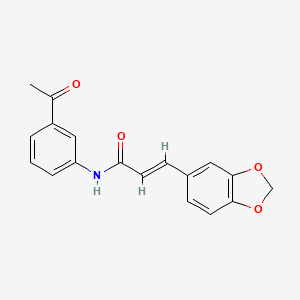

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, reflecting their versatile chemical properties. For example, they can participate in one-pot reactions involving aromatic aldehydes, amines, and isocyanides, leading to novel 2-aryl-imidazo[1,2-a]pyridine scaffolds. These reactions highlight the compounds' ability to form new bonds and structures under relatively mild conditions, contributing to their applicability in synthetic chemistry (Puttaraju & Shivashankar, 2013).

科学研究应用

合成技术

- Bagdi 等人 (2015) 的一项研究开发了一种使用纳米氧化铜辅助点击催化剂在乙醇中合成 2-三唑基-咪唑并[1,2-a]吡啶衍生物的技术,展示了一种具有良好产率和广泛底物范围的方法,表明咪唑并[1,2-a]吡啶化合物在合成程序中的多功能性 (Bagdi, Basha, & Khan, 2015).

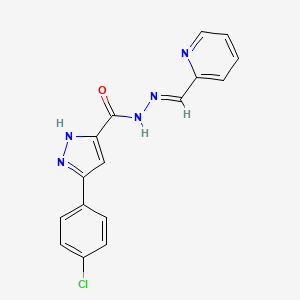

抗分枝杆菌活性

- Lv 等人 (2017) 报告了新型咪唑并[1,2-a]吡啶-3-甲酰胺 (IPA) 的设计和合成,该化合物对结核分枝杆菌的药物敏感和耐药菌株表现出显着的抗分枝杆菌活性,表明这些化合物在治疗结核病中的潜力 (Lv et al., 2017).

卤化和催化

- Neto 等人 (2020) 描述了一种使用三卤异氰尿酸在乙醇中卤化咪唑杂芳烃的环保方案,展示了一种可持续的方法来对这些化合物进行功能化以用于进一步的科学应用 (Neto et al., 2020).

- Li 等人 (2015) 对具有咪唑并[1,2-a]吡啶配体的钌配合物的研究突出了它们在酮的转移氢化中的良好催化活性,展示了这些配合物在催化过程中的效用 (Li et al., 2015).

化学解毒

- Sharma 等人 (2018) 合成了咪唑并[1,2-a]吡啶/嘧啶的硒代酯衍生物,用于 HgCl2 的化学解毒,展示了这些化合物在减轻汞引起的毒性中的潜在用途 (Sharma et al., 2018).

药物开发支架

- 咪唑并[1,2-a]吡啶支架已被确定为一种“药物偏见”支架,因为它在药物化学中有着广泛的应用,包括在抗癌、抗分枝杆菌和抗惊厥疗法中的作用。这种支架的多功能性凸显了其在新型治疗剂开发中的重要性 (Deep et al., 2016).

未来方向

属性

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-10-9-16-5-7-17(8-6-16)14(20)12-1-2-13-15-3-4-18(13)11-12/h1-4,11,19H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEPYGFBFKQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)